Product packaging for VlpC protein(Cat. No.:CAS No. 144905-81-7)

VlpC protein

Cat. No.: B1177571
CAS No.: 144905-81-7
Attention: For research use only. Not for human or veterinary use.
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Description

The VlpC protein is a recombinant protein reagent produced for basic life science research. As a member of the protein family, it is provided at high purity for use in various experimental contexts. Researchers utilize this protein to investigate fundamental biological processes, including protein-protein interactions, enzymatic activity, and cellular signaling pathways . Its primary research applications include serving as a critical reagent in drug discovery assays, where it can be used for target validation and high-throughput screening of compound libraries. Furthermore, this compound is valuable in structural biology studies, such as X-ray crystallography and cryo-electron microscopy, to elucidate atomic-level protein structures and better understand functional mechanisms . This protein is also essential for studying disease mechanisms, enabling scientists to model pathological processes in vitro and explore novel therapeutic strategies. The product is supplied in a stabilized formulation to ensure optimal activity and long-term stability. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is supplied with a comprehensive product specification sheet that includes detailed information on buffer composition, purity analysis, and recommended storage conditions.

Properties

CAS No.

144905-81-7

Molecular Formula

C8H13NO2

Synonyms

VlpC protein

Origin of Product

United States

Chemical Reactions Analysis

Surface Functionalization via Methionine Replacement and Click Chemistry

VLP coat proteins (e.g., bacteriophage MS2 and Qβ) are engineered to incorporate non-natural amino acids (nnAAs) such as azidohomoalanine (AHA) or homopropargylglycine (HPG) through global methionine replacement during cell-free protein synthesis (CFPS) . This enables site-specific conjugation via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .

Key Reactions:

  • Methionine Analog Incorporation :

    • Methionine residues in VLPs replaced with AHA (azide) or HPG (alkyne) at yields up to 85% .

    • Reaction conditions: CFPS at 37°C for 3 h, using E. coli KC6 cell extracts and T7 RNA polymerase .

  • Click Chemistry Conjugation :

    • Proteins (e.g., GM-CSF, antibody fragments), nucleic acids, and PEG chains conjugated to VLPs in a single step .

    • Example: GM-CSF retained partial bioactivity post-conjugation (3–5-fold reduction in proliferation stimulation) .

Disulfide Bond Formation in VLP Stabilization

Qβ VLPs exhibit enhanced stability due to intermonomer disulfide bonds between cysteine residues (Cys74 and Cys80) near symmetry axes . These bonds are critical for maintaining structural integrity under extreme pH and temperature conditions.

Reaction Mechanism:

  • Oxidative Cysteine Coupling :

    • Spontaneous formation of S–S bonds during VLP assembly in oxidizing environments .

    • Stabilizes icosahedral symmetry (T=3) and resistance to denaturation .

Enzymatic Degradation and Protease Interactions

Proteins such as ClpC (a HSP100 chaperone) interact with VLP-like components to mediate proteolytic degradation. For example:

  • NblA-ClpC Interaction :

    • In cyanobacteria, NblA binds ClpC to degrade phycobilisomes under nitrogen starvation .

    • ATP-dependent binding facilitates recruitment of ClpP protease for substrate degradation .

Functional Implications:

  • Adaptor proteins (e.g., NblA) guide chaperone-protease complexes to target substrates, a mechanism potentially relevant to VLP-associated protein turnover .

CoAlation as a Redox-Sensitive Modification

Protein CoAlation (covalent attachment of coenzyme A) occurs in response to oxidative stress, modifying cysteine residues . While not directly studied in VLPs, this reversible post-translational modification impacts:

  • Redox regulation

  • Enzyme activity (e.g., fatty acid oxidation) .

Experimental Workflow:

  • Induction : Oxidizing agents (e.g., H₂O₂) trigger CoAlation.

  • Detection : Anti-CoA monoclonal antibodies (mAbs) immunoprecipitate CoAlated peptides .

  • Reversibility : Nudix 7 phosphatase removes CoA moieties for LC–MS/MS analysis .

Maillard Reaction in Protein-Ligand Systems

Though not VLP-specific, Maillard reactions between proteins and sugars generate flavor compounds and advanced glycation end products (AGEs). Relevant findings include:

  • Gly-Cys-Xylose Systems :

    • Formation of 2-furfurylthiol (via H₂S and furfural intermediates) and 3-mercapto-2-pentanone .

    • Temperature-dependent pathways (e.g., 80–140°C) influence volatile compound profiles .

Protein-Mediated Drug Activation

Chloroethylnitrosoureas (CENUs) undergo protein-catalyzed decomposition to reactive intermediates (e.g., 2-chloroethylazohydroxide) . Key insights:

  • Serum Albumin Catalysis :

    • Accelerates CENU degradation via non-specific binding (Km = 0.5–1.2 mM for BCNU) .

    • Inhibited by fatty acids (e.g., dodecanoic acid) .

Antigenic and Immunogenic Modifications

VLPs engineered with envelope proteins (e.g., louping ill virus E protein) elicit potent neutralizing antibodies by mimicking native viral structures .

  • VLP vs. Soluble E Protein :

    • VLPs induce antibodies targeting quaternary epitopes , while soluble E proteins favor monomeric epitopes .

    • Neutralization titers: VLP sera > soluble E sera .

Comparison with Similar Compounds

Table 1: Structural and Functional Features of M. hyorhinis Vlps

Feature VlpA VlpB VlpC
Metabolic Label [³⁵S] Methionine [³⁵S] Cysteine [³⁵S] Cysteine
Unique Epitopes None Defined by MAbs (e.g., F192C17) Defined by MAbs (e.g., F192C17)
Shared Epitopes None Shared with VlpC Shared with VlpB
Size Variation Periodic ladder Distinct repetitive interval Ladder pattern with trypsin-sensitive repeats
Signal Processing Not described Not described Cleaved in M. hyorhinis; uncleaved in E. coli

Key Differences :

  • Epitopes : VlpB and VlpC share surface-exposed epitopes in Region II, absent in VlpA .
  • Repetitive Structures : VlpB and VlpC differ in periodic intervals, influencing SDS-PAGE migration .
  • Expression: All three Vlps undergo noncoordinated combinatorial expression, generating >10⁴ antigenic mosaics .

Comparison with Homologous Proteins in Other Species

Helicobacter pylori VacA-like Proteins

VlpC in H. pylori (unrelated to M. hyorhinis VlpC) is a VacA-like autotransporter involved in colonization and antibiotic resistance:

Table 2: VlpC in H. pylori vs. M. hyorhinis VlpC

Protein Organism Molecular Mass Functional Role Unique Features
VlpC M. hyorhinis 37 kDa Immune evasion, antigenic variation Signal peptide cleavage , shared epitopes with VlpB
VlpC (VacA-like) H. pylori ~250 kDa Colonization, metronidazole resistance CRISPR-like sequences in coding region , lower expression
ImaA/FaaA H. pylori ~250 kDa Colonization Enriched in flagellar preparations

Functional Insights :

  • H. pylori VlpC mutants are outcompeted by wild-type strains in vivo, suggesting a role in gastric colonization .
  • CRISPR-like sequences in H. pylori VlpC correlate with metronidazole resistance, a feature absent in M. hyorhinis VlpC .

Streptococcal M Proteins

Streptococcal M proteins share structural parallels with VlpC, such as repetitive C-terminal domains and antigenic variation. However, M proteins lack lipid modification and are anchored covalently to the cell wall, unlike the membrane-bound VlpC .

Unique Processing Mechanisms of VlpC

  • Signal Peptide Cleavage: VlpC is processed in M. coli, unlike most bacterial lipoproteins .
  • hyorhinis, confirming signal peptide removal .

Antigenic and Immunological Significance

  • VlpC-specific epitopes in Region II trigger complement-dependent bactericidal responses, making them vaccine targets .
  • Shared epitopes between VlpB and VlpC suggest overlapping immune evasion strategies .

Q & A

Q. How to optimize sampling intervals for capturing VlpC phase variation in vitro?

  • Methodological Answer : Perform daily colony isolation and phenotyping over 10–14 days, as transitions occur within 1–3 generations. Use flow cytometry with epitope-specific fluorescent MAbs for high-throughput tracking .

Q. What are the limitations of using recombinant VlpC for functional studies?

  • Methodological Answer : Recombinant VlpC lacks post-translational modifications (e.g., lipid anchoring) critical for membrane localization. Validate findings with native protein extracted via Triton X-114 phase partitioning .

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